molecular formula C11H15NO B6283785 (2R,6s)-2-methyl-6-phenylmorpholine CAS No. 1809186-11-5

(2R,6s)-2-methyl-6-phenylmorpholine

Cat. No.: B6283785
CAS No.: 1809186-11-5
M. Wt: 177.2
InChI Key:
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Description

(2R,6s)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the second position and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6s)-2-methyl-6-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-2-methyl-2-aminopropanol and (S)-phenylglycine.

    Cyclization Reaction: The key step involves the cyclization of these precursors under acidic or basic conditions to form the morpholine ring.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6s)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R,6s)-2-methyl-6-phenylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of chiral molecules with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    (2R,6s)-2-methyl-6-nonylpiperidine: Another chiral morpholine derivative with a nonyl group instead of a phenyl group.

    2,4,6-tri-tert-butylphenol: A phenolic compound with similar steric hindrance but different functional groups.

Uniqueness

(2R,6s)-2-methyl-6-phenylmorpholine is unique due to its specific chiral configuration and the presence of both a methyl and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R,6S)-2-methyl-6-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVXYYFUJADLC-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809186-11-5
Record name rac-(2R,6S)-2-methyl-6-phenylmorpholine
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